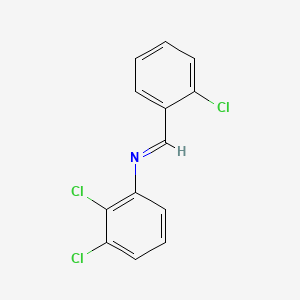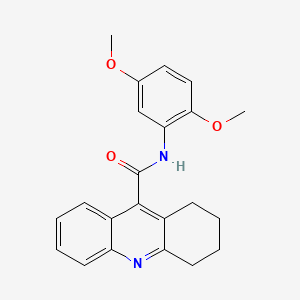
Dimethyl 3-(1-pyrrolidinyl)-2,9-cyclononadiene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-(1-pyrrolidinyl)-2,9-cyclononadiene-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring attached to a cyclononadiene structure with two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(1-pyrrolidinyl)-2,9-cyclononadiene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) has been reported to be effective in similar syntheses .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-(1-pyrrolidinyl)-2,9-cyclononadiene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Aplicaciones Científicas De Investigación
Dimethyl 3-(1-pyrrolidinyl)-2,9-cyclononadiene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which Dimethyl 3-(1-pyrrolidinyl)-2,9-cyclononadiene-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, molecular docking studies have shown that similar compounds can interact with specific protein targets, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives and cyclononadiene esters. These compounds share structural features but may differ in their specific functional groups or overall reactivity.
Uniqueness
What sets Dimethyl 3-(1-pyrrolidinyl)-2,9-cyclononadiene-1,2-dicarboxylate apart is its combination of a pyrrolidine ring with a cyclononadiene structure and ester groups. This unique arrangement provides distinct chemical and physical properties, making it valuable for specific applications that other compounds may not fulfill.
Propiedades
Número CAS |
4407-32-3 |
|---|---|
Fórmula molecular |
C17H25NO4 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
dimethyl (1E,2Z)-3-pyrrolidin-1-ylcyclonona-2,9-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H25NO4/c1-21-16(19)13-9-5-3-4-6-10-14(15(13)17(20)22-2)18-11-7-8-12-18/h9H,3-8,10-12H2,1-2H3/b13-9+,15-14- |
Clave InChI |
QANCXAPGHUFWEG-WISUYLHISA-N |
SMILES isomérico |
COC(=O)/C/1=C/CCCCC/C(=C1/C(=O)OC)/N2CCCC2 |
SMILES canónico |
COC(=O)C1=CCCCCCC(=C1C(=O)OC)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzamide, N-[3-(dipropylamino)phenyl]-](/img/structure/B11945715.png)

![3-Amino-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11945720.png)
![N-[(methylamino)acetyl]alanine](/img/structure/B11945725.png)







